molecular formula C16H12BrF3N2O2S B2528265 1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851806-59-2

1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2528265
CAS No.: 851806-59-2
M. Wt: 433.24
InChI Key: MDFDKSWNOOHLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a complex molecular structure It contains a bromofuran moiety, a trifluoromethylphenyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the bromofuran moiety: This can be achieved by brominating furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the trifluoromethylphenyl group:

    Coupling reactions: The bromofuran and trifluoromethylphenyl intermediates are then coupled with a suitable sulfanyl reagent to form the desired product.

    Cyclization: The final step involves cyclization to form the dihydroimidazole ring, which can be achieved using appropriate cyclizing agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced analogs with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chlorofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
  • 1-(5-bromofuran-2-carbonyl)-2-({[4-methylphenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
  • 1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-pyrrole

Uniqueness

The uniqueness of 1-(5-bromofuran-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O2S/c17-13-6-5-12(24-13)14(23)22-8-7-21-15(22)25-9-10-1-3-11(4-2-10)16(18,19)20/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFDKSWNOOHLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.